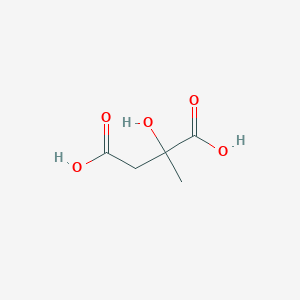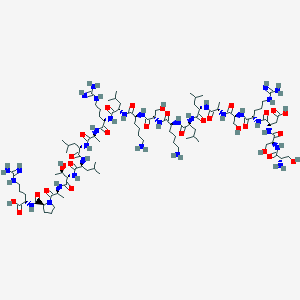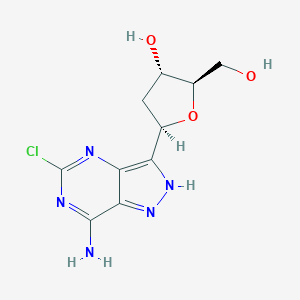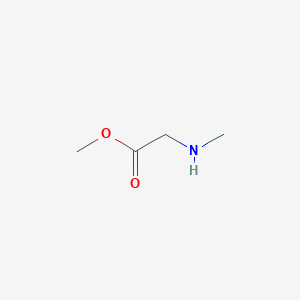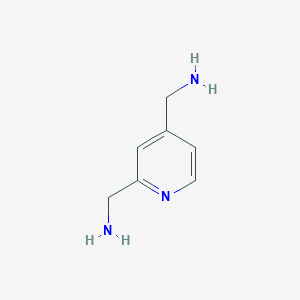
2,4-Pyridinedimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pyridinedimethanamine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a type of diamine, which means it contains two amino groups (-NH2) separated by a two-carbon chain (-CH2-). This compound is also known as 2,4-diaminomethylpyridine or 2,4-PDMA.
Mécanisme D'action
The exact mechanism of action of 2,4-Pyridinedimethanamine is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting key enzymes involved in metabolic pathways.
Effets Biochimiques Et Physiologiques
2,4-Pyridinedimethanamine has been shown to have low toxicity in animal studies. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have no significant effects on blood pressure or heart rate in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Pyridinedimethanamine in lab experiments is its low toxicity and ease of synthesis. It can be produced in high yields and is relatively stable. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2,4-Pyridinedimethanamine. One area of interest is its potential use as a catalyst in organic synthesis reactions. Another area of interest is its antimicrobial properties and potential use in the development of new antibiotics. Further research is also needed to fully understand its mechanism of action and potential physiological effects.
Méthodes De Synthèse
2,4-Pyridinedimethanamine can be synthesized via several methods, including the reduction of 2,4-pyridinedicarboxylic acid with sodium borohydride or the reaction of 2,4-dichloromethylpyridine with ammonia. Another method involves the reduction of 2,4-pyridinedinitrile with lithium aluminum hydride. These methods have been optimized to produce high yields of pure 2,4-PDMA.
Applications De Recherche Scientifique
2,4-Pyridinedimethanamine has been studied extensively for its potential applications in various scientific fields. It has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
105250-18-8 |
|---|---|
Nom du produit |
2,4-Pyridinedimethanamine |
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
[2-(aminomethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5,8-9H2 |
Clé InChI |
GXHOGVGNEYUPMW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1CN)CN |
SMILES canonique |
C1=CN=C(C=C1CN)CN |
Synonymes |
2,4-Pyridinedimethanamine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





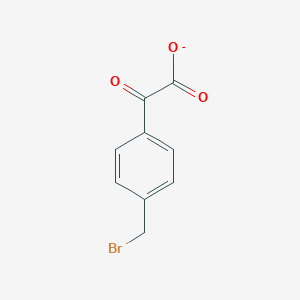
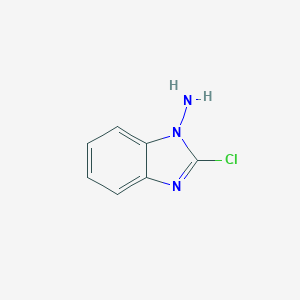

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
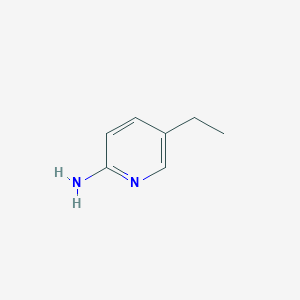


![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
